

DPM-1001 Trihydrochloride: A Technical Guide

for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DPM-1001 trihydrochloride

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An In-depth Technical Guide on the Core Properties and Methodologies Associated with **DPM-1001 Trihydrochloride** for Researchers, Scientists, and Drug Development Professionals.

**DPM-1001** trihydrochloride is a potent, orally active, and non-competitive allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] As an analog of the natural compound trodusquemine (MSI-1436), DPM-1001 has garnered significant interest for its therapeutic potential in metabolic diseases such as diabetes and obesity, as well as in conditions associated with copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of DPM-1001, including its mechanism of action, key experimental data, and detailed protocols for its study.

## **Core Properties and Mechanism of Action**

DPM-1001 exerts its primary pharmacological effect through the specific inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1][4] By binding to an allosteric site on the enzyme, DPM-1001 prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.[5][6] This inhibition leads to enhanced downstream signaling, thereby improving glucose homeostasis and promoting satiety.[1][4]

Notably, DPM-1001 also possesses potent copper-chelating properties, which contributes to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[7][8]



# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **DPM-1001 trihydrochloride**.

Table 1: In Vitro Efficacy

| Parameter    | Value  | Conditions   | Reference |
|--------------|--------|--|-----------|
| IC50 (PTP1B) | 100 nM | 30-minute pre-<br>incubation with<br>PTP1B (1-405) | [1][2]    |
| IC50 (PTP1B) | 600 nM | No pre-incubation with PTP1B (1-405)               | [1][2]    |

Table 2: In Vivo Efficacy (Diet-Induced Obese Mice)

| Parameter                              | Value       | Dosage and<br>Duration   | Animal Model              | Reference |
|--|-------------|--|---------------------------|-----------|
| Body Weight<br>Reduction               | ~5%         | 5 mg/kg, once<br>daily (oral or<br>intraperitoneal)<br>for 50 days | High-fat diet-fed<br>mice | [1][2]    |
| Improvement in<br>Glucose<br>Tolerance | Significant | 5 mg/kg, once<br>daily for 50 days                                 | High-fat diet-fed<br>mice | [2]       |
| Improvement in Insulin Sensitivity     | Significant | 5 mg/kg, once<br>daily for 50 days                                 | High-fat diet-fed<br>mice | [2]       |

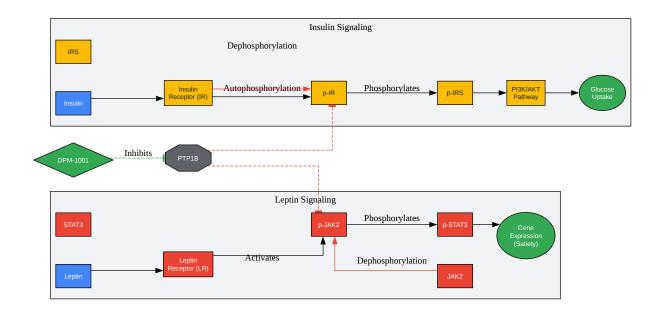
Table 3: In Vivo Efficacy (Wilson's Disease Mouse Model)



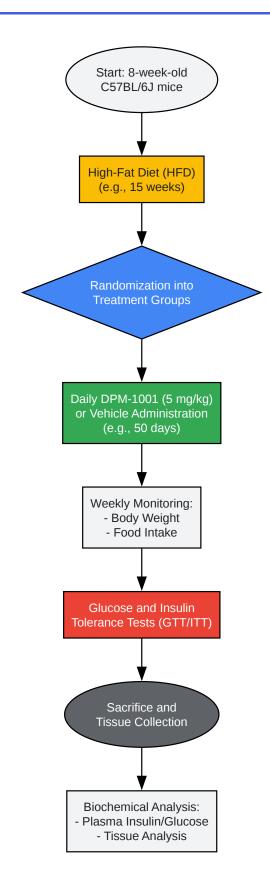
| Parameter                 | Effect    | Dosage and<br>Duration                                     | Animal Model                   | Reference |
|---------------------------|-----------|--|--------------------------------|-----------|
| Liver Copper<br>Levels    | Lowered   | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) |           |
| Brain Copper<br>Levels    | Lowered   | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) | _         |
| Fecal Copper<br>Excretion | Increased | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) |           |

# Signaling Pathways and Experimental Workflows DPM-1001 Mechanism of Action in Insulin and Leptin Signaling









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### References

- 1. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
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